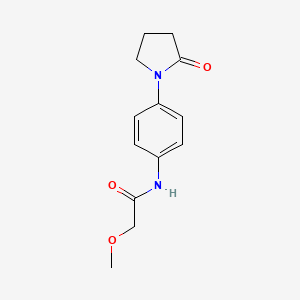

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Beschreibung

2-Methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is an acetamide derivative featuring a 2-oxopyrrolidine (pyrrolidone) ring attached to a phenyl group, with a methoxy substituent at the 2-position of the acetamide backbone. This structural motif is common in bioactive molecules, particularly those targeting neurological pathways, due to the pyrrolidone moiety’s similarity to γ-aminobutyric acid (GABA) .

Eigenschaften

IUPAC Name |

2-methoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-6-11(7-5-10)15-8-2-3-13(15)17/h4-7H,2-3,8-9H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXMZZQYGLKGOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves multi-step reactions. One common synthetic route includes the reaction of pyrrolidinone derivatives with methoxy-substituted phenyl acetamides under specific conditions. For instance, the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine can yield intermediate pyrrolidine derivatives, which are then further reacted to form the final compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, catalytic hydrogenation of its derivatives can lead to the formation of fluorinated structural analogs .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary application of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is in the field of medicinal chemistry, where it has been identified as an allosteric modulator of the Sigma-1 receptor. This receptor plays a crucial role in various neurological functions, and its modulation can have therapeutic implications for conditions such as:

- Epilepsy : The compound's ability to influence the inositol 1,4,5-trisphosphate receptor-mediated pathway suggests potential anti-seizure properties.

- Depression and Anxiety : Ongoing studies are exploring how this compound may enhance cognitive function and alleviate symptoms associated with mood disorders through its interaction with the Sigma-1 receptor.

Biochemical Probes

The compound is being investigated as a biochemical probe to study enzyme activity and receptor interactions. Its structure allows it to engage specifically with biological targets, providing insights into cellular mechanisms and signaling pathways.

Case Studies

Several case studies have highlighted the applications of similar compounds in therapeutic contexts:

-

Case Study on Sigma Receptor Modulators :

- Research demonstrated that compounds acting on Sigma receptors could improve cognitive function in animal models, indicating that this compound might have similar effects.

-

Anticancer Activity of Structural Analogues :

- Studies on structurally related compounds showed promising results in inhibiting tumor growth across various cancer cell lines, suggesting that further investigation into this compound could yield valuable insights into its anticancer potential.

Wirkmechanismus

The mechanism of action of 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of sigma-1 receptors, which are proteins localized in the endoplasmic reticulum of eukaryotic cells . By regulating calcium ion influx and other cellular functions, the compound exerts its effects on brain cell function, contributing to its therapeutic potential in neurological disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations :

- Lipophilicity : The target compound’s methoxy group likely increases logP compared to polar substituents (e.g., trifluoromethyl in 4t), influencing solubility and metabolic stability .

- Thermal Stability : Analogs with rigid substituents (e.g., pyrazole in compound 14) exhibit higher melting points due to crystalline packing .

Biologische Aktivität

2-Methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, a compound characterized by its unique structure featuring a methoxy group and a pyrrolidinone moiety, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 289.33 g/mol. The compound's structure is essential for its biological activity, particularly the presence of the pyrrolidinone ring, which is known to enhance solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) assays have shown that modifications to the pyrrolidine ring can enhance antibacterial efficacy. For instance, compounds with phenyl substituents on the pyrrolidine ring demonstrated higher antibacterial activity against various bacterial strains compared to those with other substituents.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidinone ring; methoxy group | Antimicrobial activity against Gram-positive bacteria |

| N-(3-Methoxyphenyl)-N'-[(2-Oxopropyl)-pyrrolidine] | Similar structure; different substituent | Antitumor activity reported |

| N-(4-Methoxyphenyl)-N'-[(2-Oxobutyl)-pyrrolidine] | Contains methoxy group; pyrrolidine ring | Neuroactive properties studied |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including A549 human lung adenocarcinoma cells. In vitro studies revealed that certain derivatives exhibited potent cytotoxic effects, reducing cell viability significantly compared to control treatments like cisplatin. Notably, compounds with specific substitutions on the phenyl ring showed enhanced anticancer activity, suggesting a structure-activity relationship that warrants further investigation .

In a study assessing the cytotoxicity of these compounds, it was found that those incorporating electron-donating groups (e.g., methoxy or dimethylamino groups) displayed improved efficacy against cancer cells. Conversely, modifications leading to increased steric hindrance tended to diminish anticancer properties .

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors or enzymes within cells. It is believed to modulate signaling pathways related to cell proliferation and apoptosis, thereby influencing tumor growth and microbial resistance .

Case Studies

- Antimicrobial Efficacy : A study using disk diffusion methods demonstrated that the compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus strains. The results indicated that structural modifications could lead to derivatives with enhanced antimicrobial properties .

- Anticancer Evaluation : In an experimental setup involving A549 cells, various derivatives were tested for their cytotoxic effects. Compounds with para-substituted phenyl groups showed significant reductions in cell viability (up to 64% in some cases), highlighting their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling 4-(2-oxopyrrolidin-1-yl)aniline with methoxyacetyl chloride or activated esters (e.g., via Schotten-Baumann conditions). Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .

- Activating Agents : Use carbodiimides (e.g., EDC) or HOBt to minimize side reactions during amide bond formation .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Optimization can be guided by Design of Experiments (DoE) to balance temperature (20–60°C), stoichiometry (1:1.2 molar ratio), and reaction time (4–12 hours) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the methoxy group (δ ~3.3–3.5 ppm), pyrrolidinone carbonyl (δ ~170–175 ppm), and acetamide linkage (δ ~2.1–2.3 ppm) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNO = 267.12 g/mol) and detects impurities (<2%) .

- FT-IR : Peaks at ~1650 cm (amide C=O) and ~1250 cm (C-O from methoxy) confirm functional groups .

Q. What preliminary biological assays are suitable for assessing the compound’s activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against neurological targets (e.g., acetylcholinesterase or monoamine oxidases) using fluorometric assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations to identify IC values .

- Microbial Susceptibility : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can conflicting solubility data be resolved when formulating this compound for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO:PEG 400 (1:4 v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .

- pH Adjustment : Test solubility in buffered solutions (pH 2–9) to identify ionizable groups (e.g., pyrrolidinone nitrogen) .

- Solid Dispersion : Prepare amorphous forms via spray drying with polymers (e.g., PVP) to improve bioavailability .

Q. What computational approaches predict the compound’s binding affinity to neurological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with serotonin receptors (e.g., 5-HT) or σ-1 receptors .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .

- QSAR Modeling : Develop regression models using descriptors like logP, topological polar surface area, and H-bond donors .

Q. What strategies address discrepancies between in vitro and in vivo pharmacokinetic data?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .

- Tissue Distribution : Radiolabel the compound (e.g., C) and quantify accumulation in brain, liver, and kidneys via scintillation counting .

- PK/PD Modeling : Use NONMEM to correlate plasma concentration-time profiles with efficacy endpoints (e.g., receptor occupancy) .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-certified goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation (TLV: 1 mg/m) .

- Spill Management : Neutralize with 5% sodium bicarbonate and adsorb with vermiculite .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting results in dose-response studies?

- Methodological Answer :

- Replicate Experiments : Perform triplicate assays with independent batches to rule out batch variability .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to identify outliers .

- Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity (e.g., knockout models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.